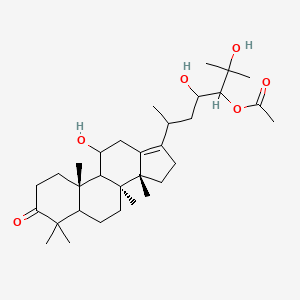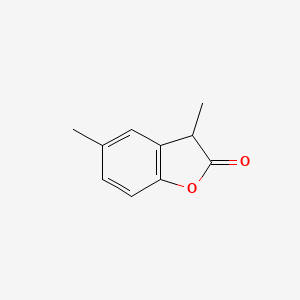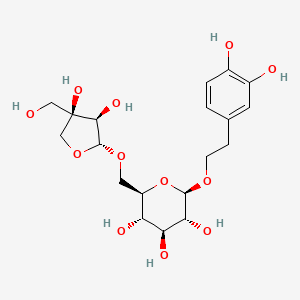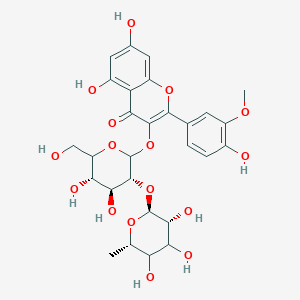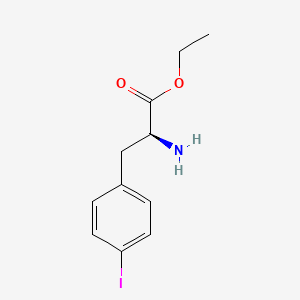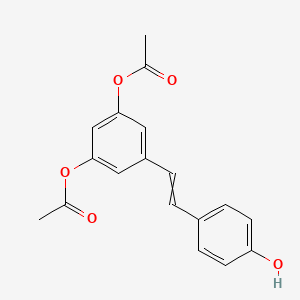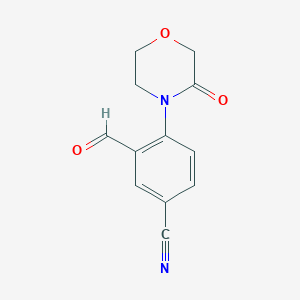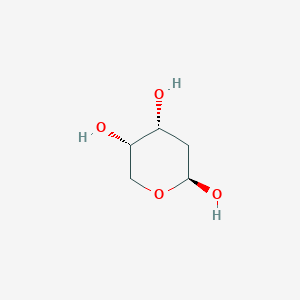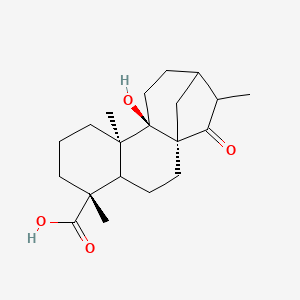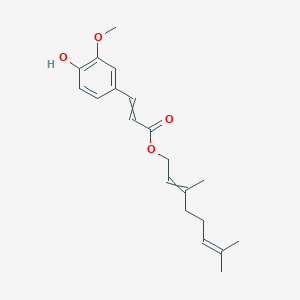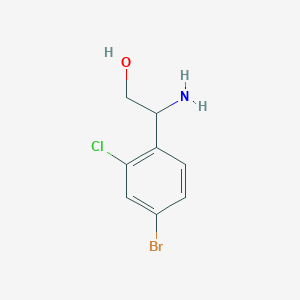
Eprodisate (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eprodisate (disodium) is a small molecule drug known chemically as 1,3-propanedisulfonic acid disodium salt. It has been investigated primarily for its potential to slow the decline of renal function in patients with Amyloid A (AA) amyloidosis . This compound is characterized by its ability to inhibit the deposition of amyloid fibrils in tissues, which is a hallmark of AA amyloidosis .
Métodos De Preparación
Eprodisate (disodium) can be synthesized through various chemical routes. One common method involves the reaction of propane-1,3-diol with sulfur trioxide to form 1,3-propanedisulfonic acid, which is then neutralized with sodium hydroxide to yield the disodium salt . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
Eprodisate (disodium) undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution Reactions: The sulfonate groups in eprodisate can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or other strong bases.
Major Products: The primary product of these reactions is typically the modified sulfonate compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Eprodisate (disodium) has a wide range of scientific research applications:
Mecanismo De Acción
Eprodisate (disodium) exerts its effects by binding to glycosaminoglycan-binding sites on Serum Amyloid A (SAA) proteins, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues . This mechanism helps to slow the progression of renal disease in patients with AA amyloidosis .
Comparación Con Compuestos Similares
Eprodisate (disodium) is unique among similar compounds due to its specific mechanism of action and its effectiveness in inhibiting amyloid fibril formation. Similar compounds include:
Heparan Sulfate: Another glycosaminoglycan that can inhibit amyloid fibril formation but has a broader range of biological activities.
Sodium 1,3-propanedisulfonate: A structurally similar compound but with different pharmacological properties.
Eprodisate stands out due to its targeted action on SAA proteins and its potential therapeutic benefits in amyloidosis .
Propiedades
Fórmula molecular |
C3H6Na2O6S2 |
|---|---|
Peso molecular |
248.2 g/mol |
Nombre IUPAC |
disodium;propane-1,3-disulfonate |
InChI |
InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
Clave InChI |
DKGJFKPIUSHDIT-UHFFFAOYSA-L |
SMILES canónico |
C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
